Chemical structure and molecular weight of Trilostane-d3
Chemical structure and molecular weight of Trilostane-d3
Technical Whitepaper: Trilostane-d3 Chemical Structure, Molecular Weight, and Bioanalytical Applications
Executive Summary
Trilostane-d3 is the stable isotope-labeled analog of Trilostane, a synthetic steroidogenesis inhibitor used primarily in the management of hyperadrenocorticism (Cushing’s syndrome). Chemically defined by the incorporation of three deuterium atoms (
This guide details the physicochemical specifications of Trilostane-d3, its role in correcting matrix effects during bioanalysis, and the mechanistic context of its parent compound within the steroidogenic pathway.
Chemical Identity & Structural Analysis
Trilostane-d3 is chemically distinct from its unlabeled parent due to the substitution of three hydrogen atoms with deuterium. This isotopic labeling increases the molecular mass by approximately 3 Daltons, allowing for mass-spectral differentiation while maintaining nearly identical chromatographic retention properties.
Nomenclature and Identification
| Parameter | Specification |
| Common Name | Trilostane-d3 |
| Systematic Name | |
| CAS Registry Number | 2026644-48-2 (Labeled) (Unlabeled Parent CAS: 13647-35-3) |
| Chemical Formula | |
| Molecular Weight | 332.46 g/mol (Average) |
| Exact Mass | ~332.218 g/mol |
| Appearance | White to off-white solid |
Structural Representation
The deuterium labeling is typically located on the angular methyl group (C19 in steroid numbering), ensuring metabolic stability and preventing deuterium-hydrogen exchange during standard extraction protocols.
Figure 1: Conceptual transformation of Trilostane to Trilostane-d3 via isotopic labeling.
Physicochemical Properties
Understanding the physicochemical behavior of Trilostane-d3 is essential for method development. Because deuterium has a lower zero-point vibrational energy than hydrogen, the C-D bond is shorter and stronger, yet the overall lipophilicity and pKa remain virtually identical to the parent compound.
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Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.
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Chromatographic Behavior: Trilostane-d3 typically co-elutes with Trilostane on C18 reverse-phase columns. This co-elution is intentional and necessary for it to effectively compensate for ion suppression or enhancement caused by the biological matrix at that specific retention time.
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Mass Shift: The +3 Da shift allows for separation in the mass analyzer (MS2) using Multiple Reaction Monitoring (MRM).
Mechanism of Action: The Biological Context
To understand the utility of Trilostane-d3 in pharmacological studies, one must understand the target of the parent drug. Trilostane is a competitive inhibitor of 3
By inhibiting 3
Figure 2: Site of action for Trilostane within the steroidogenesis pathway. Trilostane-d3 is used to quantify the drug responsible for this inhibition.[1]
Bioanalytical Application: LC-MS/MS Protocol
The primary application of Trilostane-d3 is as an Internal Standard (IS) in pharmacokinetic (PK) and toxicokinetic (TK) studies.
Why Use a Deuterated Standard?
In LC-MS/MS, "matrix effects" (ion suppression or enhancement) can cause significant errors in quantification. Because Trilostane-d3 is chemically identical to the analyte, it experiences the exact same extraction recovery and ionization efficiency variations.
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Correction Mechanism: The ratio of the Analyte Area to the IS Area is used for quantification, mathematically cancelling out variability.
Typical Extraction Workflow
The following protocol outlines a standard approach for quantifying Trilostane in canine plasma using Trilostane-d3.
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Stock Preparation: Dissolve Trilostane-d3 in Methanol (1 mg/mL).
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Spiking: Add a fixed concentration of Trilostane-d3 (e.g., 50 ng/mL) to all plasma samples, standards, and QCs.
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Protein Precipitation: Add cold Acetonitrile (1:3 v/v) to the plasma sample to precipitate proteins.
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Centrifugation: Spin at 10,000 x g for 10 minutes.
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Analysis: Inject supernatant onto an LC-MS/MS system (e.g., C18 column, Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid).
Mass Spectrometry Transitions (MRM)
For specific detection, the Triple Quadrupole Mass Spectrometer is set to monitor specific precursor-to-product ion transitions.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Type |
| Trilostane | 330.2 | ~260.1 | Quantifier |
| Trilostane-d3 | 333.2 | ~263.1 | Internal Standard |
Note: Transitions may vary slightly based on ionization energy and instrument calibration.
Figure 3: Bioanalytical workflow for using Trilostane-d3 to quantify Trilostane in biological matrices.
References
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MedChemExpress. "Trilostane-d3 (Win 24540-d3) | Stable Isotope." MedChemExpress Product Datasheet. Accessed March 2026. Link
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Pharmaffiliates. "Trilostane D3 - CAS No: 2026644-48-2."[2][3][4][5] Pharmaffiliates Analytics. Accessed March 2026. Link
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National Institutes of Health (NIH). "Comparison of methods to monitor dogs with hypercortisolism treated with trilostane." PubMed Central. Accessed March 2026. Link
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CAS Common Chemistry. "Trilostane (Parent Compound) - CAS 13647-35-3."[6][4][5] American Chemical Society.[6] Accessed March 2026. Link[6][5]
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Artis Standards. "Trilostane D3 Reference Standard." Artis Standards Product Catalog. Accessed March 2026. Link
